Cas no 1261929-68-3 (3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid)
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 1261929-68-3
- 5-Amino-4'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
- MFCD18320837
- DTXSID50690354
- 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, 95%
- 3-AMINO-5-(4-CHLORO-2-METHYLPHENYL)BENZOIC ACID
- 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid
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- MDL: MFCD18320837
- Inchi: 1S/C14H12ClNO2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,16H2,1H3,(H,17,18)
- InChI Key: SVIMQGZDPKTMGL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)C1C=C(C=C(C(=O)O)C=1)N
Computed Properties
- Exact Mass: 261.0556563Da
- Monoisotopic Mass: 261.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 63.3Ų
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328039-5 g |
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, 95%; . |
1261929-68-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328039-5g |
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, 95%; . |
1261929-68-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid Suppliers
3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid
3-Amino-5-(4-chloro-2-methylphenyl)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 1261929-68-3, commonly referred to as 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, is a fascinating molecule that has garnered significant attention in various scientific domains. This compound is characterized by its unique structure, which combines an amino group at the 3-position and a substituted phenyl group at the 5-position of a benzoic acid backbone. The presence of a chlorine atom and a methyl group on the phenyl ring further adds complexity to its molecular architecture, making it a subject of interest for researchers in fields such as organic chemistry, pharmacology, and materials science.
Recent studies have highlighted the potential of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid in drug discovery. Its ability to act as a precursor for more complex molecules has been explored in the context of developing novel therapeutic agents. For instance, researchers have investigated its role in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. These findings underscore the importance of this compound in advancing medicinal chemistry and its potential contribution to the development of innovative treatments for various diseases.
In addition to its pharmacological applications, 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid has also been studied for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its potential as a building block for constructing advanced materials with tailored functionalities, such as light-emitting diodes (LEDs) and solar cells. These applications highlight the versatility of this compound across multiple disciplines.
The synthesis of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound is readily available for further studies. The development of efficient synthetic routes has been a focal point in recent investigations, with particular emphasis on green chemistry principles to minimize environmental impact.
From an analytical standpoint, the characterization of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided invaluable insights into its molecular structure, stability, and reactivity under various conditions. Such detailed characterization is essential for understanding the compound's behavior in different chemical environments and for designing experiments that exploit its unique properties.
Furthermore, the environmental impact of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid has been a topic of recent research. Studies have examined its biodegradability and toxicity profiles, particularly in aquatic systems. These investigations are crucial for assessing the compound's safety and sustainability in industrial applications. Preliminary results suggest that it exhibits moderate biodegradability under aerobic conditions, which aligns with current trends toward eco-friendly chemical processes.
In conclusion, 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid stands out as a versatile and multifaceted compound with significant potential across various scientific domains. Its role as a precursor in drug discovery, its applications in materials science, and its environmental profile all contribute to its importance in modern research. As ongoing studies continue to uncover new aspects of this compound's properties and functionalities, it is likely to play an increasingly prominent role in advancing scientific knowledge and technological innovation.
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